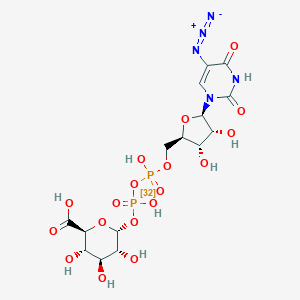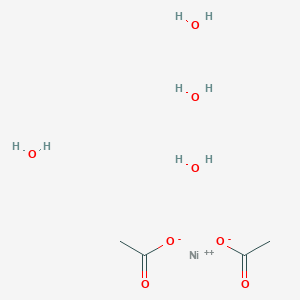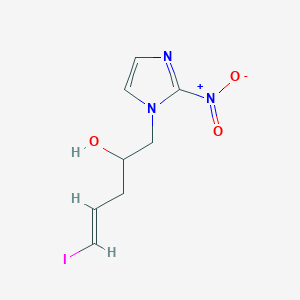
Cetomacrogol 1000
描述
Cetomacrogol 1000 is a nonionic surfactant used in various pharmaceutical formulations. It is known for its ability to stabilize emulsions and is commonly used in combination with other substances such as cetostearyl alcohol to enhance its emulsifying properties. The studies have shown that this compound can form gel networks in continuous phases of emulsions, which are not fully formed immediately after preparation but build up over time, affecting the rheological properties of the emulsions .
Synthesis Analysis
The synthesis of this compound involves the ethoxylation of cetyl alcohol, resulting in a compound with a hydrophilic polyoxyethylene chain. This process is not directly detailed in the provided papers, but the interaction of this compound with cetyl alcohol and water has been studied, indicating the formation of complexes characterized by various techniques such as scanning electron microscopy and small-angle X-ray diffraction .
Molecular Structure Analysis
This compound micelles in water have been found to be spherical with a micellar weight of approximately 101,000. The hydration of these micelles has been studied, and it was found that about 1.96 g of water hydrates 1 g of cetomacrogol . The molecular structure of this compound allows it to interact with various compounds, affecting their solubilization and the properties of the micelles .
Chemical Reactions Analysis
The interaction of this compound with other compounds has been observed, such as the formation of a bonded complex with gallate antioxidants, which affects the phase equilibria of the system containing this compound, water, and benzaldehyde . Additionally, this compound-induced hemolysis has been investigated, revealing the participation of hydroxyl radicals in the process .
Physical and Chemical Properties Analysis
The critical micelle concentration (CMC) of this compound has been determined using various methods, with results indicating a CMC of around 0.006 to 0.008 percent. The presence of sodium chloride in solutions was found to decrease the CMC . The rheological properties of this compound are influenced by temperature, with gel networks showing variations in viscosity and compliance correlated with thermal-phase transitions . The processing of cetomacrogol ointment has been studied, revealing that yield stress, a rheological parameter, is strongly influenced by filling temperature and mixing speed .
科学研究应用
Cetomacrogol 1000:科学研究应用的综合分析
化妆品和医药溶剂: this compound 广泛用作化妆品和医药制剂中的溶剂。 它能够溶解原本不溶解或难以溶解的成分,从而提高乳膏、乳液和软膏等产品的性能和稳定性 .
乳化剂: 作为乳化剂,this compound 有助于稳定油水混合物,这对创造不会随时间分离的均匀产品至关重要。 此特性在乳膏、乳液和其他局部应用产品的生产中尤其宝贵 .
材料科学与工程: 在材料科学与工程领域,this compound 有助于推动 3D 生物打印和 3D 打印等技术的进步。 它在电池、超级电容器、燃料电池和微生物检测新材料的开发中发挥作用 .
物理化学性质研究: 含 this compound 的混合物的物理化学性质一直是研究的重点。 研究重点关注诸如表面活性剂之间混合胶束形成的摩尔过量吉布斯能量及其与其他化合物的相互作用等方面 .
食品工业应用: 在食品工业中,this compound 作为溶剂和乳化剂,确保产品的一致性和稳定性。 它有助于保持各种食品产品的预期质地和保质期 .
软膏基质: 由于其润肤特性,this compound 通常用作医药制剂中的软膏基质。 它提供了一种不油腻的基质,有利于活性成分通过皮肤吸收 .
7. 溶解精油和维生素 它也用于溶解精油、维生素油和水溶性低的药物,使其成为研究环境和商业产品开发中不可或缺的工具 .
研究工具: this compound 由于其可预测的行为和与其他物质的相互作用,被用作研究工具。 这使其成为探索新配方或产品类型的科学研究中宝贵的资产 .
未来方向
Cetomacrogol 1000 is used as an oil in water (O/W) emulsifier for creams/lotions, and a wetting agent . It is also used as a solubilizer of essential oils, vitamin oils, and drugs of low water solubility . Its future directions could include further exploration of its uses in pharmaceutical and cosmetic products.
作用机制
Target of Action
Cetomacrogol 1000, also known as polyethylene glycol hexadecyl ether, is a nonionic surfactant . It is primarily used as an emulsifier and solubilizer in various industries, including food, cosmetics, and pharmaceuticals . Its primary targets are essential oils, vitamin oils, and drugs with low water solubility .
Mode of Action
This compound acts as an oil-in-water (O/W) emulsifier . It works by reducing the surface tension between two immiscible (unmixable) substances, such as oil and water, allowing them to form a stable, homogenous mixture . This is particularly useful in the formulation of creams and lotions, where it helps to evenly distribute the active ingredients .
Biochemical Pathways
For instance, by solubilizing essential oils or drugs, it can enhance their dispersion in aqueous solutions, potentially improving their absorption and distribution in the body .
Pharmacokinetics
As a topical agent, it is generally considered to have minimal systemic absorption . Its primary function is to improve the delivery and absorption of other substances at the site of application .
Result of Action
The main result of this compound’s action is the formation of stable emulsions, which can enhance the delivery and efficacy of other substances . By solubilizing oils and drugs, it can improve their dispersion in aqueous solutions, potentially enhancing their bioavailability and therapeutic effects .
Action Environment
This compound is stable under moderately strong acid and alkaline conditions . This stability allows it to maintain its emulsifying and solubilizing properties in various environments, making it a versatile ingredient in many formulations . The exact influence of environmental factors on its action, efficacy, and stability may depend on the specific formulation and conditions of use .
生化分析
Biochemical Properties
Cetomacrogol 1000 acts as an oil-in-water (O/W) emulsifier and solubilizer for essential oils, vitamin oils, and drugs of low water solubility . It is stable under moderately strong acid and alkaline conditions
Cellular Effects
It has been suggested that it may cause hemolysis, a process where red blood cells rupture and release their contents into surrounding fluid . This process is believed to involve the formation of peroxides and the hydroxyl radical .
Molecular Mechanism
This compound is produced by the ethoxylation of cetyl alcohol, resulting in a compound with the general formula HO (C 2 H 4 O) n C 16 H 33 .
Temporal Effects in Laboratory Settings
This compound is known to be stable under moderately strong acid and alkaline conditions
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H114O21/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-58-19-21-60-23-25-62-27-29-64-31-33-66-35-37-68-39-41-70-43-45-72-47-49-74-51-53-76-55-56-77-54-52-75-50-48-73-46-44-71-42-40-69-38-36-67-34-32-65-30-28-63-26-24-61-22-20-59-18-16-57/h57H,2-56H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMKTBGFQGKQEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H114O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046708 | |
| Record name | Polyethylene glycol (20) hexadecyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1123.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; mp = 32-34 deg C; [Sigma-Aldrich MSDS] | |
| Record name | Cetomacrogol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12872 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
9004-95-9 | |
| Record name | Cetomacrogol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009004959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-hexadecyl-.omega.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexadecan- l-ol, ethoxylated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.524 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




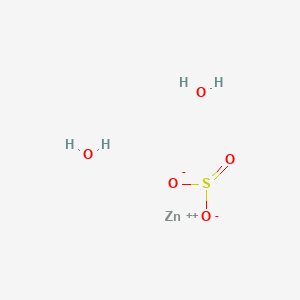
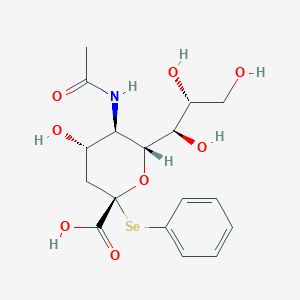
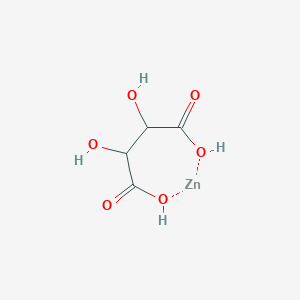
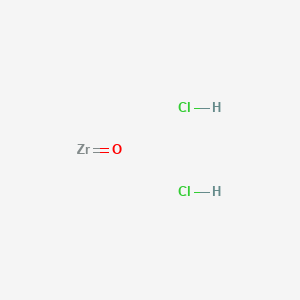

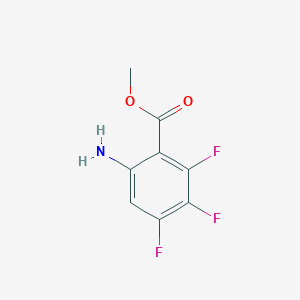

![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide](/img/structure/B148077.png)

